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molecular formula C6H10N2O2S B8480469 6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one CAS No. 62382-45-0

6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one

Cat. No. B8480469
M. Wt: 174.22 g/mol
InChI Key: UBMLGUIMFYLAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04071627

Procedure details

A solution of 41 g α-aminoisobutyraldoxime hydrochloride and 150 ml. of water was charged into a stirred flask and cooled to 0° C. Chlorine was added to the solution at 0° C until 22 g. had been taken up. The reaction mixture was stirred at 0° C for 30 minutes after the chlorine addition. Sodium hydroxide (6 g in 40 ml water) was added with stirring to neutralize the hydrochloric acid, after which a solution of 36 g of ethyl mercaptoacetate and 12 g of sodium hydroxide in 40 ml of water was added rapidly at 5° to 10° C. The mixture was warmed to 25° C and stirred overnight. The solid product was filtered, washed with water then dried at room temperature, to yield 7 g of 2-oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234°-236° C. An nmr spectrum and m.p. comparison showed the product to be identical with that from Example II.
Name
α-aminoisobutyraldoxime hydrochloride
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
36 g
Type
reactant
Reaction Step Six
Quantity
12 g
Type
reactant
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([CH3:8])([CH3:7])[CH:4]=[N:5][OH:6].ClCl.[OH-].[Na+].Cl.[SH:14][CH2:15][C:16](OCC)=[O:17]>O>[N:5](=[C:4]1[C:3]([CH3:8])([CH3:7])[NH:2][C:16](=[O:17])[CH2:15][S:14]1)[OH:6] |f:0.1,3.4|

Inputs

Step One
Name
α-aminoisobutyraldoxime hydrochloride
Quantity
41 g
Type
reactant
Smiles
Cl.NC(C=NO)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
36 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 25° C
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
then dried at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N(O)=C1SCC(NC1(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 13.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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